molecular formula C7H11NO B075225 Cyclopropyl ketone, oxime CAS No. 1453-52-7

Cyclopropyl ketone, oxime

Cat. No. B075225
CAS RN: 1453-52-7
M. Wt: 125.17 g/mol
InChI Key: AEVSLBGUEKOQEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropyl ketone oximes involves methods that exploit the reactivity of cyclopropyl ketones with hydroxylamine. For instance, cyclopropyl phenyl ketone can undergo oxidative addition to form nickeladihydropyran, which serves as a key intermediate in nickel-catalyzed cycloaddition processes, producing cyclopentane compounds with carbonyl substituents (Ogoshi et al., 2006). Additionally, the photo-Beckmann rearrangement of cyclopropyl ketone oximes, such as 3α,5-cyclo-5α-cholestan-7-one oxime, has been demonstrated to yield complex nitrogen-containing compounds without cleaving the cyclopropane ring (Suginome & Shea, 1981).

Molecular Structure Analysis

The molecular structure of cyclopropyl ketone oximes is characterized by the presence of a cyclopropyl group attached to a carbonyl group, with an oxime moiety (-NOH) bonded to the carbonyl carbon. This structure can significantly influence the reactivity and stability of these compounds. X-ray crystallography has confirmed the structures of various cyclopropyl ketone oximes, providing insights into their reactivity patterns and stability (Tamaki et al., 2009).

Chemical Reactions and Properties

Cyclopropyl ketone oximes undergo a range of chemical reactions, including cycloadditions, ring expansions, and photochemical transformations. These reactions exploit the strain in the cyclopropyl ring and the reactivity of the oxime group to synthesize complex molecular architectures. Notably, cyclopropyl ketone oximes participate in [3+2] cycloadditions, producing cyclopentane derivatives, a process facilitated by nickel catalysis (Ogoshi et al., 2006).

Physical Properties Analysis

The physical properties of cyclopropyl ketone oximes, such as solubility, melting points, and boiling points, are influenced by their molecular structure. The cyclopropyl ring imparts a degree of rigidity to the molecule, which can affect its physical state and solubility in various solvents. These properties are crucial for determining the conditions under which these compounds can be used in chemical syntheses.

Chemical Properties Analysis

Cyclopropyl ketone oximes exhibit unique chemical properties due to their structural features. The cyclopropyl ring is known for its ring strain, which can influence the reactivity of the ketone and oxime groups. The oxime group, in particular, can participate in various chemical transformations, including nitrile formation and Beckmann rearrangement, providing a versatile handle for further functionalization.

Scientific Research Applications

  • Beta-Adrenergic Blocking Properties : R-(+) and S-(-) isomers of O-[3-tert-butylamino)-2-hydroxypropyl] cyclopropyl methyl ketone oxime (falintolol) have potent beta-adrenergic blocking properties. The syn and anti isomers of falintolol were synthesized from cyclopropyl methyl ketoxime and exhibited distinct structure-activity relationships (Bouzoubaa et al., 1985).

  • Insecticide Intermediate : Cyclopropyl phenyl ketone serves as an intermediate in the synthesis of flucycloxuron, an insecticide. It is obtained in a "one-pot" reaction with a yield of 70.6%, showcasing its potential in industrial applications (Gao Xue-yan, 2011).

  • Photo-Beckmann Rearrangement : Photolysis of βγ-cyclopropyl ketone oxime results in specific transformations without cleavage of the cyclopropane ring. This process offers insights into the mechanism of the photo-Beckmann rearrangement of cyclic ketone oximes (Suginome & Shea, 1981).

  • Catalyzed Cycloaddition : Cyclopropyl phenyl ketone undergoes oxidative addition to Ni(PCy3), forming a nickeladihydropyran. This intermediate is key in nickel-catalyzed cycloaddition for producing cyclopentane compounds (Ogoshi et al., 2006).

  • Ammoximation Process : Cyclohexanone oxime, synthesized through the ammoximation of cyclohexanone with ammonia and hydrogen peroxide, demonstrates the utility of cyclopropyl ketone oximes in industrial chemical processes (Mantegazza et al., 1996).

  • Mass Spectrometry Analysis : The mass spectrometry of aliphatic aldoxime and ketoxime spectra, including cyclopropyl ketone oximes, reveals important information about the McLafferty rearrangement and other fragmentation processes (Goldsmith et al., 1966).

  • Chemoselective Oxime Reactions : Cyclopropyl ketone oximes are used in chemoselective modification of peptides and proteins, offering insights into oxime bond formation and the stability of these linkages (Agten et al., 2013).

Safety And Hazards

Cyclopropyl ketone, oxime can cause skin, eye, and respiratory irritation . Thermal decomposition can lead to the release of irritating gases and vapors . Containers may explode when heated . Vapors may form explosive mixtures with air .

Future Directions

Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Future directions in these areas are highlighted in the paper .

properties

IUPAC Name

N-(dicyclopropylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-8-7(5-1-2-5)6-3-4-6/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVSLBGUEKOQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NO)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162973
Record name Cyclopropyl ketone, oxime
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Cyclopropyl ketone, oxime

CAS RN

1453-52-7
Record name Methanone, dicyclopropyl-, oxime
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Record name Dicyclopropylmethanone oxime
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Record name Methanone, oxime
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Record name Methanone, oxime
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Record name DICYCLOPROPYLMETHANONE OXIME
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
M Bouzoubaa, G Leclerc, S Rakhit… - Journal of medicinal …, 1985 - ACS Publications
… sodium salt, 96428-14-7; syn-methyl cyclopropyl ketone oxime sodium salt, 96428-15-8; (fi)-epibromohydrin, 51594-57-1; (S)-epibromohydrin, 96479-96-8; IV-cyclopropylacetamide, …
Number of citations: 30 pubs.acs.org
MJ Bull, JH Davies, RJG Searle, AC Henry - Pesticide Science, 1980 - Wiley Online Library
… cyclopropyl ketone oxime G(3-phenoxybenzyl) ether which was carried out as follows: (E)-4-Chlorophenyl cyclopropyl ketone oxime … (E)-4-chlorophenyl cyclopropyl ketone oxime 0-(3-…
Number of citations: 55 onlinelibrary.wiley.com
K Hafner, HP Krimmer - 1980 - scholar.archive.org
… Like the Cloke rearrangementr41 of (6) to (7), this novel rearrangement of cyclopropyl ketone oxime (2) to oxazines (5) appears to involve protonation of the nitrogen atom. …
Number of citations: 0 scholar.archive.org
H Suginome, H Takahashi, T Masamune - Bulletin of the Chemical …, 1972 - journal.csj.jp
… The poor yields of the lactams is probably ascribable to the presence of thc cyclopropane ring in this conjugated cyclopropyl ketone oxime. …
Number of citations: 12 www.journal.csj.jp
H Suginome, N Maeda, Y Takahashi… - Bulletin of the Chemical …, 1981 - journal.csj.jp
… This conclusion was further supported by our recent study on the photoreaction of af,ycyclopropyl ketone oxime.*) We have found, however, that there are some exceptional cases") in …
Number of citations: 12 www.journal.csj.jp
H Suginome, M Kaji, S Yamada - Journal of the Chemical Society …, 1988 - pubs.rsc.org
… ,2f a cyclopropyl ketone oxime,’Q a P,y-cyclopropyl ketone oxime,2* a P,y-unsaturated ketone oxime,” and bicycloC2.2.13 heptanone oximes * in protic solvents generally give a pair of …
Number of citations: 21 pubs.rsc.org
H Suginome, CM Shea - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
Photolysis of the title βγ-cyclopropyl ketone oxime in methanol gave 7-aza-3α,5-cyclo-B-homo-5α-cholestan-7a-one (3), 7a-aza-3α,5α-cyclo-B-homo-5α-cholestan-7-one (4), and 3α,5-…
Number of citations: 2 pubs.rsc.org
S Hiroshi, T Hajime, M Tadashi - Bulletin of the Chemical Society of …, 1972 - cir.nii.ac.jp
… The poor yields of the lactams is probably ascribable to the presence of the cyclopropane ring in this conjugated cyclopropyl ketone oxime. …
Number of citations: 2 cir.nii.ac.jp
CN Rentzea - Angewandte Chemie International Edition in …, 1980 - Wiley Online Library
… Like the Cloke rearrangementr41 of (6) to (7), this novel rearrangement of cyclopropyl ketone oxime (2) to oxazines (5) appears to involve protonation of the nitrogen atom. …
Number of citations: 4 onlinelibrary.wiley.com
H Stark, X Ligneau, B Sadek, CR Ganellin… - Bioorganic & medicinal …, 2000 - Elsevier
… The ethyl derivative 2, the cyclopropyl methanol derivative 6, and the cyclopropyl ketone oxime derivative 7 show that various structural modifications can be performed with …
Number of citations: 8 www.sciencedirect.com

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